

SB 202190: In Vivo Dosing and Administration Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SB 202190

Cat. No.: B1681491

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Application Notes

SB 202190 is a potent, selective, and cell-permeable inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38 α and p38 β isoforms with IC₅₀ values of 50 nM and 100 nM, respectively.[1][2][3] It functions by competitively binding to the ATP pocket of the kinase.[1][3][4] Due to its crucial role in mediating cellular responses to inflammatory cytokines and stress, the p38 MAPK pathway is a key target in various pathological conditions. Consequently, **SB 202190** is widely utilized in in vivo models of cancer, inflammation, neurodegenerative diseases, and other conditions where p38 MAPK signaling is implicated.[4][5]

This document provides a comprehensive overview of in vivo dosages, administration routes, and detailed experimental protocols for **SB 202190**, compiled from various preclinical studies. The information herein is intended to serve as a guide for designing and executing in vivo experiments involving this inhibitor.

Data Presentation: In Vivo Dosage and Administration Summary

The following tables summarize the in vivo dosages and administration routes of **SB 202190** in various animal models and disease contexts.

Animal Model	Disease/Condition	Dosage	Administration Route	Vehicle/Solvent	Frequency & Duration	Reference
Mouse (BALB/c nude)	Colorectal Cancer (SW480 & RKO xenografts)	5 mg/kg	Intraperitoneal (i.p.)	Not specified	Daily for 10-12 days	[1]
Mouse (BALB/c)	Colorectal Cancer (SW620 xenograft)	5 mg/kg	Intraperitoneal (i.p.)	Not specified	Once a day for ten days	[6]
Mouse (C57BL/6)	Acute Endotoxemia (LPS-induced)	2 mg/kg	Intraperitoneal (i.p.)	Not specified	Single dose 30 min before LPS	[6]
Rat	Vascular Dementia (2-VO model)	10 µmol/L (5 µL)	Intracerebroventricular (i.c.v.)	0.1% DMSO in normal saline	Single injection	[7]
Rat	Renal Ischemia-Reperfusion Injury	800 µg/kg	Intravenous (i.v.)	20% hydroxypropyl-β-cyclodextrin with 5% DMSO	Single dose 2h before ischemia	[6]
Rat	Glaucoma (NMDA-induced excitotoxicity)	1 mM (4 µL)	Intravitreal	Saline	Single injection	[8]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration in a Mouse Cancer Model

This protocol is based on studies investigating the anti-tumor effects of **SB 202190** in mouse xenograft models.^{[1][6]}

1. Materials:

- **SB 202190** powder
- Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)^[6]
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator
- Sterile syringes (1 mL) and needles (25-27 gauge)^[9]
- Animal scale
- Experimental animals (e.g., BALB/c nude mice with tumor xenografts)

2. Dosing Solution Preparation (Example for a 5 mg/kg dose):

- Calculate the total amount of **SB 202190** required for the study.
- Prepare a stock solution of **SB 202190** in DMSO. For example, a 10 mg/mL stock.
- For a final dosing solution, the vehicle composition can be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.^[6]
- To prepare 1 mL of dosing solution at a concentration of 0.5 mg/mL (for a 10 mL/kg injection volume):
 - Add 50 µL of the 10 mg/mL **SB 202190** stock in DMSO to a sterile microcentrifuge tube.

- Add 400 μ L of PEG300 and vortex thoroughly.
- Add 50 μ L of Tween 80 and vortex until the solution is clear.
- Add 500 μ L of sterile saline and vortex to mix.
- If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
- It is recommended to prepare the working solution fresh on the day of use.[1]

3. Administration Procedure:

- Weigh each mouse to determine the exact injection volume (e.g., for a 20 g mouse, the volume would be 200 μ L for a 10 mL/kg injection).
- Restrain the mouse appropriately. The recommended site for intraperitoneal injection is the lower right quadrant of the abdomen to avoid the bladder and cecum.[9]
- Insert the needle at a 30-40° angle and inject the calculated volume of the **SB 202190** solution.[9]
- Administer daily for the duration of the study (e.g., 10-12 days).[1]
- Monitor the animals for any adverse effects.

Protocol 2: Intravenous (i.v.) Administration in a Rat Model

This protocol is adapted from a study on renal ischemia-reperfusion injury in rats.[6]

1. Materials:

- **SB 202190** powder
- Vehicle (e.g., 20% hydroxypropyl- β -cyclodextrin with 5% DMSO)[6]
- Sterile microcentrifuge tubes
- Vortex mixer

- Sterile syringes (1 mL) and needles appropriate for rat tail vein injection (e.g., 23-25 gauge) [9]
- Rat restrainer
- Heat lamp or warm water to dilate the tail vein[10]
- Experimental animals (e.g., Sprague-Dawley rats)

2. Dosing Solution Preparation (Example for an 800 µg/kg dose):

- Prepare the vehicle solution: 20% hydroxypropyl-β-cyclodextrin in sterile water with 5% DMSO.
- Dissolve **SB 202190** in the vehicle to the desired final concentration. For example, to inject a volume of 1 mL/kg, the concentration would be 0.8 mg/mL.
- Ensure the solution is clear and free of precipitates.

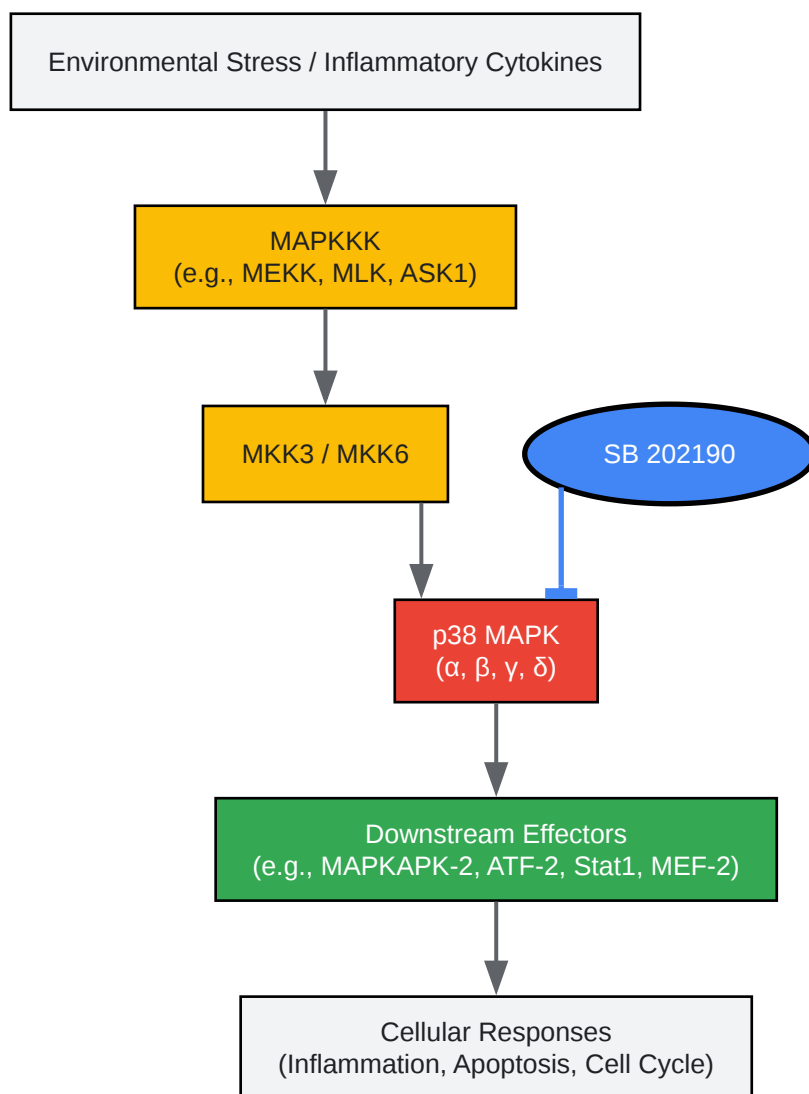
3. Administration Procedure:

- Weigh the rat to calculate the required injection volume.
- Place the rat in a restrainer, leaving the tail exposed.
- Warm the tail using a heat lamp or by immersing it in warm water (30-35°C) to dilate the lateral tail veins.[10]
- Disinfect the injection site with an alcohol swab.
- Insert the needle into one of the lateral tail veins and slowly inject the **SB 202190** solution.
- Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
- Return the animal to its cage and monitor for any adverse reactions.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the p38 MAPK signaling pathway and the point of inhibition by **SB 202190**.

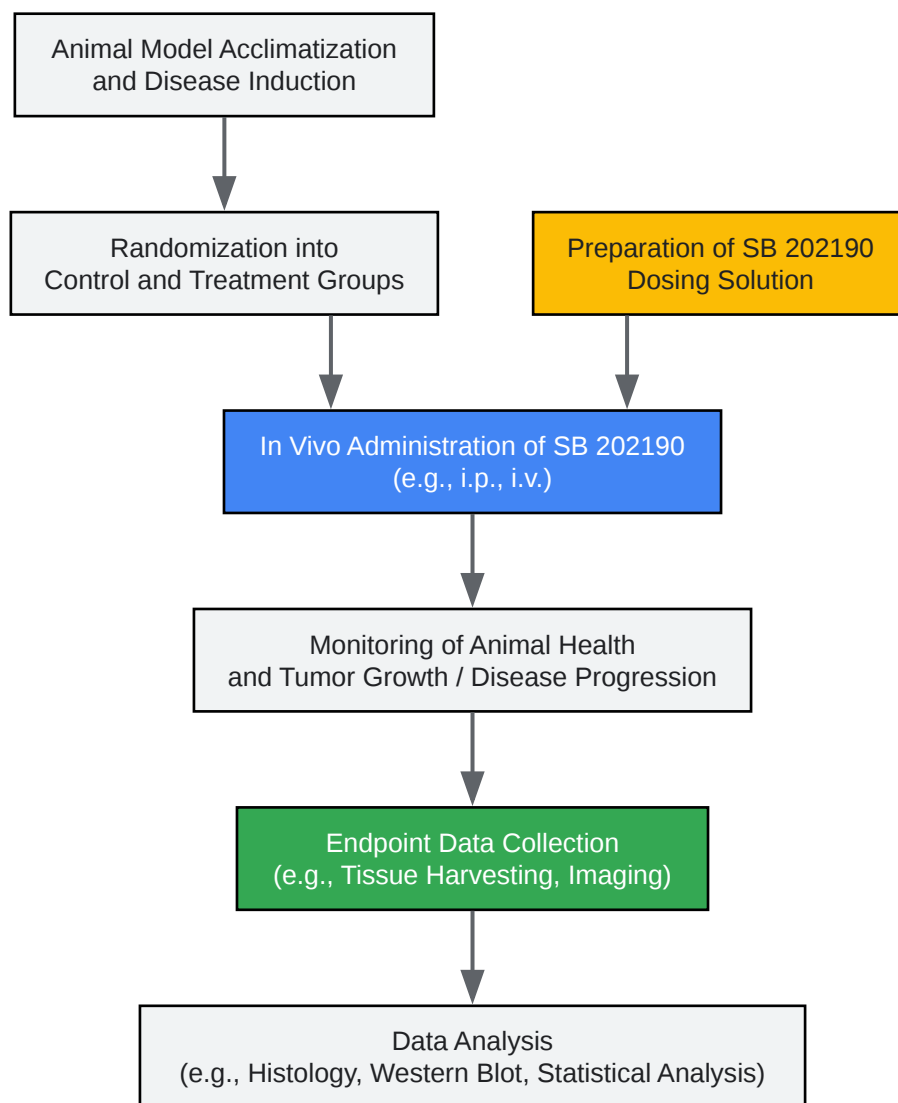


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Caption: p38 MAPK signaling pathway and **SB 202190** inhibition.

Experimental Workflow Diagram

The following diagram outlines a general experimental workflow for an in vivo study using **SB 202190**.



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- To cite this document: BenchChem. [SB 202190: In Vivo Dosing and Administration Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681491#sb-202190-in-vivo-dosage-and-administration]

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